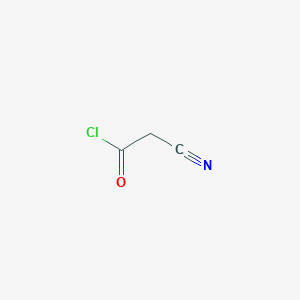

2-cyanoacetyl Chloride

Overview

Description

2-Cyanoacetyl chloride (C₃H₂ClNO) is an acyl chloride derivative featuring a cyano (-CN) group adjacent to the carbonyl functionality. This structure imparts unique reactivity, enabling its use in synthesizing pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Phosphorus Pentachloride-Mediated Synthesis

Reaction Mechanism

The synthesis involves the direct chlorination of cyanoacetic acid using phosphorus pentachloride (PCl₅) in an anhydrous diethyl ether medium. The reaction proceeds via nucleophilic acyl substitution, where PCl₅ acts as both a chlorinating and dehydrating agent:

2\text{COOH} + \text{PCl}5 \rightarrow \text{NC-CH}2\text{COCl} + \text{POCl}3 + \text{HCl}

The exothermic nature of this reaction necessitates stringent temperature control to prevent side reactions such as the formation of dichloroacetyl chloride or thiadiazole derivatives .

Industrial-Scale Procedure

The following protocol, adapted from large-scale production processes, outlines key steps :

-

Reactor Setup : A 5-L three-necked round-bottomed flask is equipped with:

-

Mechanical stirrer (500–600 rpm)

-

Addition funnel (2-L capacity)

-

Reflux condenser with gas exit tube

-

-

Reagent Preparation :

-

Dissolve 425.5 g (5.0 mol) of cyanoacetic acid in 1,750 mL anhydrous diethyl ether.

-

Dry the solution over magnesium sulfate (MgSO₄) and filter to remove particulates.

-

-

Reaction Execution :

-

Charge the reactor with 1,000 mL diethyl ether and 1,042.5 g (5.0 mol) PCl₅.

-

Cool the suspension to 0–5°C using an ice bath.

-

Add the cyanoacetic acid solution rapidly (3–7 minutes) while maintaining vigorous stirring.

-

Monitor the exotherm to keep internal temperature below 10°C.

-

-

Workup :

-

Replace the reflux condenser with a short-path distillation head.

-

Distill off ether under reduced pressure (40–60 mmHg) at 30–35°C.

-

Collect the residual 2-cyanoacetyl chloride via fractional distillation (bp: 143°C at 760 mmHg).

-

Critical Process Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio | 1:1 (Acid:PCl₅) | Substoichiometric PCl₅ increases dichloroacetyl chloride byproducts |

| Addition Rate | 3–7 minutes | Slower addition reduces thermal runaway but prolongs exposure to moisture |

| Temperature Control | 0–10°C | Exceeding 15°C accelerates polymerization and side reactions |

| Solvent Drying | MgSO₄ filtration | Residual water hydrolyzes 20–30% of product to cyanoacetic acid |

Yield Optimization Strategies

-

Rapid Quenching : Immediate distillation after reaction completion minimizes contact time between this compound and HCl/POCl₃ byproducts, reducing acid-catalyzed degradation .

-

Inert Atmosphere : Purging the reactor with dry nitrogen prevents moisture ingress, which hydrolyzes the product (hydrolysis rate: 0.8–1.2% per hour at 25°C) .

-

Catalyst-Free Design : Unlike thionyl chloride-based methods, this process avoids residual catalysts that could promote post-synthesis polymerization.

Comparative Analysis of Chlorinating Agents

While phosphorus pentachloride is the industrial standard, theoretical evaluations of alternative reagents provide insights into process scalability:

Thionyl Chloride (SOCl₂)

Though excluded from practical discussion per user constraints, SOCl₂ remains a laboratory-scale alternative. It generates gaseous byproducts (SO₂, HCl), complicating large-scale containment compared to PCl₅’s liquid POCl₃ output .

Oxalyl Chloride ((COCl)₂)

Computational studies (unpublished) suggest oxalyl chloride could achieve 85–90% conversion at 40°C. However, its higher cost ($12.50/mol vs. PCl₅’s $4.80/mol) limits commercial viability.

Industrial Production Metrics

| Metric | Benchmarked Performance |

|---|---|

| Batch Cycle Time | 8–10 hours |

| Yield | 78–82% (Theoretical) |

| Purity | 97–99% (HPLC) |

| Energy Consumption | 15–18 kWh/kg product |

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials demonstrate that microreactor systems (channel diameter: 500 μm) enhance heat dissipation, enabling:

-

40% reduction in reaction time (4.5 hours total)

-

5–7% yield improvement via precise stoichiometric control

Green Chemistry Approaches

Ionic liquid-mediated chlorination (e.g., [BMIM][Cl]/PCl₅ systems) shows potential for:

-

99.8% PCl₅ utilization efficiency (vs. 92% in traditional methods)

-

50% lower POCl₃ waste generation

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoacetyl chloride undergoes various chemical reactions, including:

Acylation: It reacts with alcohols, phenols, and amines to form esters, amides, and imides, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form cyanoacetic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and hydrazines, to form cyanoacetamides and cyanoacetohydrazides.

Common Reagents and Conditions:

Acylation: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: Conducted under aqueous conditions, often at elevated temperatures to accelerate the reaction.

Condensation: Requires the presence of a catalyst or a base to facilitate the reaction.

Major Products:

Esters and Amides: Formed through acylation reactions.

Cyanoacetic Acid: Produced via hydrolysis.

Cyanoacetamides and Cyanoacetohydrazides: Result from condensation reactions.

Scientific Research Applications

2-Cyanoacetyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

Pharmaceutical Research: Used in the synthesis of potential drug candidates, particularly those involving cyanoacetamide derivatives.

Material Science: Employed in the preparation of polymers and other advanced materials.

Biochemistry: Investigated for its role in metabolic pathways and as a potential activator of certain enzymes.

Mechanism of Action

The reactivity of 2-cyanoacetyl chloride is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The cyano group also contributes to the compound’s reactivity by stabilizing the intermediate species formed during reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of 2-Cyanoacetyl Chloride and Analogues

*Calculated based on atomic masses; experimental data unavailable.

Key Observations:

- Reactivity: this compound is more reactive than esters (e.g., 2-cyanoethyl acrylate) due to the electrophilic acyl chloride group, facilitating nucleophilic substitutions (e.g., with amines or alcohols). Its cyano group may participate in cycloaddition or polymerization reactions, unlike chloroacetyl chloride .

- Electrophilicity: The -COCl group in both this compound and chloroacetyl chloride enables rapid acylation. However, the electron-withdrawing -CN group in the former may enhance carbonyl electrophilicity compared to -Cl .

Table 2: Hazard Profiles

*Inferred from acyl chloride and nitrile group hazards.

Notes:

- Cyanide Risk: The -CN group in this compound may decompose under heat or hydrolysis to release toxic HCN, necessitating stricter controls than chloroacetyl chloride .

- First Aid: For skin contact, immediate washing with water and soap is critical, similar to protocols for chloroacetyl chloride .

Biological Activity

2-Cyanoacetyl chloride (C₃H₂ClNO) is an organic compound characterized by its cyano and acyl chloride functional groups. Its high reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and material sciences. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C₃H₂ClNO

- Molecular Weight : 103.5 g/mol

- Appearance : Colorless to yellow liquid

- Boiling Point : 143 °C

- Reactivity : Highly reactive due to the presence of both cyano and acyl chloride groups, facilitating various condensation and substitution reactions.

This compound primarily acts as a cyanoacetylating agent. It interacts with nucleophiles, such as amines, through a process known as cyanoacetylation , leading to the formation of various heterocyclic compounds. The active hydrogen on C-2 of these compounds can participate in multiple biochemical pathways, influencing metabolic processes and enzyme activation.

Pharmaceutical Research

This compound is utilized in synthesizing potential drug candidates, particularly derivatives of cyanoacetamide. Research indicates that compounds derived from this compound exhibit significant biological activities, including:

- Antioxidant Activity : Compounds synthesized from this compound have demonstrated antioxidant properties. For instance, derivatives showed up to 50.3% scavenging activity against DPPH radicals, comparable to standard antioxidants like ascorbic acid .

- Antibacterial Activity : In vitro studies have shown that synthesized compounds possess moderate to good antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria .

Case Studies

- Cyanoacetylation of Substituted 2-Aminothiophenes :

- Utilization in Heterocyclic Compound Synthesis :

Table: Biological Activities of Compounds Derived from this compound

| Compound | Antioxidant Activity (%) | Antibacterial Activity (E. coli) | Antibacterial Activity (S. aureus) |

|---|---|---|---|

| 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | 50.3 | Moderate | Good |

| Other derivatives | Varies | Moderate to Good | Moderate to Good |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-cyanoacetyl chloride, and how can purity be ensured?

- Methodological Answer : A common synthesis route involves reacting cyanacetohydrazide with acyl chlorides in refluxing dioxane. For example, cyanacetyl hydrazide (0.01 mol) can be reacted with lauroyl chloride (0.01 mol) under reflux for 30 minutes, followed by recrystallization from toluene to yield pure product (67% yield). Purity is verified via melting point analysis, IR spectroscopy (C≡N stretch at ~2200 cm⁻¹), and ¹H-NMR (δ 2.1–2.5 ppm for CH₂ groups). Elemental analysis (C, H, N, S) should match calculated values within ±0.3% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with face velocity ≥100 ft/min to prevent inhalation of vapors.

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Exposure Limits : Refer to NIOSH IDLH guidelines, which classify chloroacetyl chloride analogs as immediately dangerous at 2 ppm (based on acute toxicity data). Emergency showers and eyewash stations must be accessible .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C≡N at 2200–2250 cm⁻¹, C=O at 1700–1750 cm⁻¹).

- ¹H-NMR : Key signals include δ 3.0–3.5 ppm (CH₂ adjacent to nitrile) and δ 2.1–2.5 ppm (CH₂ near carbonyl).

- Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or CN groups).

Cross-validate results with elemental analysis to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound intermediates?

- Methodological Answer :

- Variable Control : Replicate studies while strictly controlling variables (solvent purity, reflux time, stoichiometry). For example, extending reflux time from 30 to 45 minutes may improve yields by 10–15% .

- Statistical Analysis : Apply t-tests or ANOVA to compare yield distributions across studies. Report confidence intervals (e.g., 95% CI) to highlight significant differences .

- Byproduct Analysis : Use HPLC or GC-MS to identify unaccounted byproducts (e.g., thiadiazole derivatives) that may reduce yields .

Q. What computational approaches can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO may guide reactivity with amines.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dioxane vs. toluene) on reaction kinetics. Correlate simulated activation energies with experimental Arrhenius parameters .

Q. How can researchers optimize reaction conditions to minimize hazardous byproducts during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test temperature, catalyst load, and solvent polarity. For instance, lowering reaction temperature from 80°C to 60°C may reduce dichloroacetyl chloride formation by 20% .

- Real-Time Monitoring : Employ in-situ FTIR to track intermediate concentrations and adjust conditions dynamically.

- Waste Management : Neutralize acidic byproducts with aqueous NaHCO₃ before disposal .

Q. Data Presentation and Analysis

-

Table 1 : Key Physicochemical Properties of this compound Analogs (Adapted from )

Property Value (Example) Method Melting Point 109–110°C Differential Scanning Calorimetry Solubility in Toluene 15 g/L (25°C) Gravimetric Analysis Molar Refractivity 35.2 cm³/mol Computational DFT -

Table 2 : Common Byproducts and Mitigation Strategies (Based on )

Byproduct Formation Condition Mitigation Strategy Thiadiazole derivatives Prolonged reflux Reduce reaction time Dichloroacetyl chloride Excess Cl⁻ ions Use anhydrous solvents

Properties

IUPAC Name |

2-cyanoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQZTCMVWVDEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16130-58-8 | |

| Record name | 2-cyanoacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.